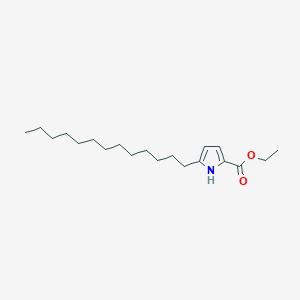
Methyl methyl(undecanoyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl methyl(undecanoyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl methyl(undecanoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl carbamate with undecanoic acid chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbamate ester .
Another method involves the transcarbamoylation of primary and secondary alcohols with phenyl carbamate in the presence of a tin catalyst. This reaction proceeds smoothly in toluene at elevated temperatures (around 90°C) and generates the corresponding carbamates in good yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of efficient catalysts and optimized reaction conditions ensures high yields and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl methyl(undecanoyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates. The specific products depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl methyl(undecanoyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl methyl(undecanoyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects . The compound’s ability to form stable complexes with enzymes and receptors makes it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar chemical properties.
Phenyl carbamate: Used in similar synthetic applications and as a reagent in organic chemistry.
Methyl carbamate: A simpler carbamate ester used in various industrial applications.
Uniqueness
Methyl methyl(undecanoyl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long alkyl chain (undecanoyl group) provides hydrophobic characteristics, making it suitable for applications requiring water-resistant properties. Additionally, its ability to form stable complexes with biological molecules sets it apart from other carbamate esters.
Eigenschaften
CAS-Nummer |
125481-81-4 |
|---|---|
Molekularformel |
C14H27NO3 |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
methyl N-methyl-N-undecanoylcarbamate |
InChI |
InChI=1S/C14H27NO3/c1-4-5-6-7-8-9-10-11-12-13(16)15(2)14(17)18-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
XXYRKSGPJAUKLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)N(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenoxy-1-azabicyclo[2.2.2]octane](/img/structure/B14278043.png)


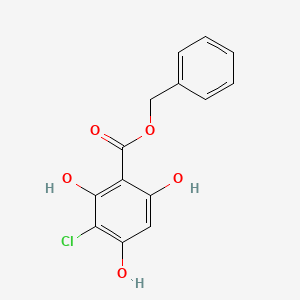
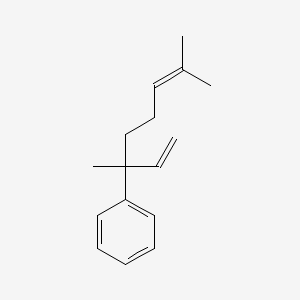
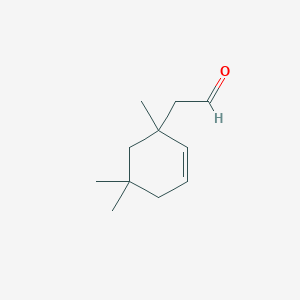

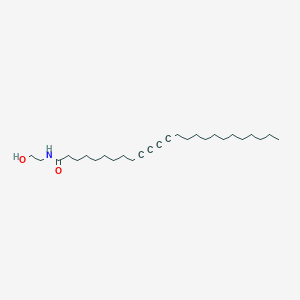

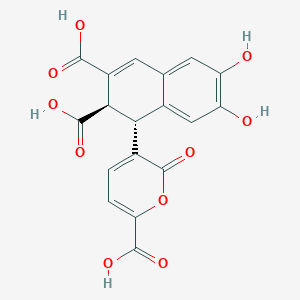

![N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide](/img/structure/B14278104.png)
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
